2-(Chloromethyl)nicotinonitrile
Overview
Description
2-(Chloromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been reported in several studies . For instance, a nitrilase from Rhodococcus zopfii was designed for efficient hydrolysis of 2-chloronicotinonitrile (2-CN), a promising approach for the efficient synthesis of 2-chloronicotinic acid (2-CA) .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 152.58100 and the monoisotopic mass is 137.998474 Da .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Mekky and Sanad (2022) demonstrated the microwave-assisted synthesis of nicotinonitrile and/or arene-linked bis(thiazoles) possessing chromene units. This synthesis process was efficient and produced hybrids with strong antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains. This showcases the role of nicotinonitrile in developing new antibacterial agents (Mekky & Sanad, 2022).
Luminescent Materials
Ahipa et al. (2014) reported the synthesis and characterization of a nicotinonitrile derivative with potential applications as a blue light emitting material. The compound exhibited good absorption and fluorescence properties, indicating its potential in light-emitting applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Environmentally Sensitive Fluorophores
Hussein, El Guesmi, and Ahmed (2019) developed a protocol for synthesizing nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties. These derivatives exhibited strong blue-green fluorescence emission, indicating their potential application in materials science and other fields requiring environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Primitive Earth Synthesis
Research by Friedmann, Miller, and Sanchez (1971) highlighted the synthesis of nicotinic acid derivatives under primitive earth conditions. This research provides insights into the potential prebiotic relevance and origins of nicotinonitrile compounds (Friedmann, Miller, & Sanchez, 1971).
Industrial Catalysis
Andersson and Lundin (1979) studied the ammoxidation of 3-picoline to nicotinonitrile on various vanadium oxide catalysts. This research is significant for industrial catalysis, particularly in the production of nicotinonitrile through ammoxidation processes (Andersson & Lundin, 1979).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALRKNHUBBKYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677243 | |
Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848774-96-9 | |
Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarbonitrile, 2-(chloromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.